molecular formula C4H3Cl2NOS B2575744 (Dichloro-1,3-thiazol-2-yl)methanol CAS No. 1379210-80-6

(Dichloro-1,3-thiazol-2-yl)methanol

Cat. No.: B2575744
CAS No.: 1379210-80-6
M. Wt: 184.03
InChI Key: MZGCWDFWSQKJPK-UHFFFAOYSA-N
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Description

The Pivotal Role of Thiazole (B1198619) Heterocycles in Contemporary Organic Synthesis and Medicinal Chemistry Research

The five-membered heterocyclic compound, thiazole, is a cornerstone in the fields of organic synthesis and medicinal chemistry. nih.govijarsct.co.innih.goveurekaselect.com Comprising a sulfur and a nitrogen atom within its aromatic ring, the thiazole nucleus offers unique electronic properties and multiple reactive sites, making it a versatile scaffold for chemical modification. nih.gov Its derivatives are integral components of numerous natural products, including Vitamin B1 (Thiamine), and a wide array of synthetic compounds with significant therapeutic applications. ijarsct.co.innih.goveurekaselect.com

In medicinal chemistry, the thiazole ring is considered a "privileged structure" due to its presence in a multitude of biologically active agents. researchgate.netrsc.org Thiazole-containing compounds exhibit a broad spectrum of pharmacological activities, including antimicrobial, antifungal, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties. nih.govnih.gov This wide range of bioactivity has led to the development of several FDA-approved drugs incorporating the thiazole motif, such as the antiretroviral Ritonavir and the anticancer agent Dabrafenib. nih.govijarsct.co.in The ability of the thiazole scaffold to interact with various biological targets, including enzymes and receptors, continues to drive research into novel therapeutic agents. nih.govnih.gov

From a synthetic perspective, thiazoles are valuable intermediates. wjrr.org The ring's aromaticity allows for various chemical transformations, including electrophilic substitution, nucleophilic substitution, and metal-catalyzed cross-coupling reactions. nih.govpharmaguideline.com The C2 position of the thiazole ring is particularly reactive, bearing an acidic proton that facilitates functionalization. nih.gov This reactivity, combined with established synthetic protocols like the Hantzsch thiazole synthesis, allows chemists to construct complex molecular architectures, making thiazoles a fundamental building block in the synthesis of new materials and pharmaceuticals. nih.govwjrr.org

Structural Significance of Dichloro-substituted Thiazole Moieties

The introduction of two chlorine atoms onto the thiazole ring, creating a dichloro-substituted moiety, profoundly influences the molecule's electronic characteristics and reactivity. Chlorine atoms are strongly electronegative and act as electron-withdrawing groups. Their presence on the thiazole ring decreases the electron density of the aromatic system, a phenomenon that has significant implications for the molecule's chemical behavior.

This electron deficiency enhances the electrophilicity of the thiazole ring, making it more susceptible to nucleophilic attack. pharmaguideline.com The positions of the chlorine atoms are crucial in directing this reactivity. For instance, a halogen at the C2-position is particularly prone to displacement by a nucleophile. pharmaguideline.com This increased reactivity makes dichloro-thiazoles valuable precursors in synthetic chemistry, allowing for the introduction of diverse functional groups through substitution reactions.

Furthermore, the electron-withdrawing nature of the chlorine atoms can modulate the biological activity of the parent molecule. In drug design, halogenation is a common strategy to enhance binding affinity to biological targets, improve metabolic stability, or alter pharmacokinetic properties. Research on other chlorinated heterocyclic compounds has shown that such substitutions can lead to enhanced potency. For example, studies on phthalimido-thiazole derivatives found that compounds with a dichloro-substituted phenyl ring exhibited high antiproliferative activity against various cancer cell lines. nih.gov Similarly, the presence of chloro groups on a pyridazinone-thiazole hybrid was found to be essential for seizure protection activity. nih.gov Therefore, the dichloro-substitution on a thiazole framework is a key structural feature that can be exploited for developing new functional molecules and potential therapeutic agents.

Research Context and Prospective Utility of (Dichloro-1,3-thiazol-2-yl)methanol in Chemical Sciences

This compound is a specialized chemical compound that combines the structural features of a dichloro-thiazole core with a reactive methanol (B129727) group. While extensive research focusing solely on this specific molecule is not widely published, its structure suggests significant potential as a versatile building block in synthetic and medicinal chemistry. The compound's utility stems from the synergistic effects of its constituent parts: the activated thiazole ring and the primary alcohol functional group.

The dichloro-substituted thiazole ring, as previously discussed, is an electrophilic scaffold primed for nucleophilic substitution reactions. The methanol group at the 2-position provides a convenient handle for a variety of chemical transformations. This hydroxyl group can be oxidized to an aldehyde or carboxylic acid, esterified, or converted into a leaving group for subsequent substitution reactions. This dual reactivity makes this compound a valuable intermediate for constructing more complex molecules with potential applications in agrochemicals, materials science, and pharmaceuticals.

For example, the methanol moiety can be used to link the dichloro-thiazole core to other molecular fragments, enabling the synthesis of a library of derivatives for biological screening. The oxidation of similar thiazol-2-ylmethanol compounds to their corresponding ketones is a known transformation, highlighting the synthetic flexibility of the methanol group. researchgate.net The combination of a reactive, electron-deficient ring and a versatile functional group positions this compound as a promising starting material for the exploration of new chemical space.

Table 1: Chemical Properties of this compound

PropertyValue
IUPAC Name (2,4-Dichloro-1,3-thiazol-5-yl)methanol
CAS Number 170232-69-6
Molecular Formula C₄H₃Cl₂NOS
Molecular Weight 184.04 g/mol
Appearance Solid (form may vary)
Synonyms (2,4-Dichlorothiazol-5-yl)methanol

Note: Data is compiled from available chemical databases. epa.gov

Overview of Current Research Trajectories Involving Thiazole-Methanol Scaffolds

Current research involving thiazole-methanol scaffolds is diverse, reflecting the versatility of this structural motif. These compounds serve as crucial intermediates in the synthesis of a wide range of functional molecules, from biologically active agents to materials for electronic applications.

In medicinal chemistry, thiazole-methanol derivatives are being explored for the development of new therapeutics. The methanol group can be readily modified to introduce pharmacophores or to attach the thiazole scaffold to larger molecular assemblies, a common strategy in drug discovery. researchgate.net Research has demonstrated that thiazole-containing compounds are promising for developing new antibacterial and antifungal agents, particularly against multidrug-resistant pathogens. researchgate.net Furthermore, the core thiazole structure is a key component in the design of anticancer agents and inhibitors of specific enzymes. nih.govnih.gov

In the field of materials science, the electronic properties of the thiazole ring are being harnessed to create novel organic semiconductors. Thiazole's electron-deficient nature, when incorporated into conjugated polymer backbones, can influence the material's HOMO/LUMO energy levels. researchgate.net This has led to the development of thiazole-based materials for use in organic photovoltaics (solar cells) and other electronic devices. researchgate.net The ability to functionalize these scaffolds, for which a methanol group would be a prime starting point, allows for the fine-tuning of their electronic and physical properties.

Additionally, thiazole derivatives are investigated as synthons for creating more complex heterocyclic systems. Tandem reactions involving thiazole scaffolds can lead to the formation of fused heterocyclic compounds, such as thiopyranothiazoles, which also exhibit interesting biological activities. mdpi.com The ongoing exploration of thiazole-methanol and related scaffolds continues to open new avenues in synthetic chemistry, drug discovery, and materials science.

Strategies for the Construction of the 1,3-Thiazole Ring System

The 1,3-thiazole ring is a fundamental component of numerous biologically active compounds and serves as a versatile building block in medicinal chemistry. nih.gov Its synthesis has been a subject of extensive research, leading to the development of several robust methods.

Hantzsch Thiazole Synthesis and Modern Adaptations

The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, remains one of the most prominent and widely used methods for constructing the thiazole ring. chemhelpasap.comsynarchive.com The classical approach involves the cyclocondensation reaction between an α-haloketone and a thioamide. chemhelpasap.comwikipedia.org The reaction proceeds through an initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and dehydration to yield the aromatic thiazole ring. youtube.com

This method is highly versatile, allowing for the synthesis of a wide array of substituted thiazoles by varying the starting materials. For instance, the reaction of 2-bromoacetophenone with thiourea (B124793) in methanol yields 2-amino-4-phenylthiazole. chemhelpasap.com The process is often high-yielding and straightforward to perform. chemhelpasap.com

Modern adaptations of the Hantzsch synthesis focus on improving efficiency, yields, and environmental friendliness. These include solvent-free syntheses, which can provide products in good yields within seconds without the need for a catalyst. organic-chemistry.org Other modifications involve the use of microwave irradiation to reduce reaction times or employing solid-phase synthesis techniques, where a resin-bound thiourea is reacted with a reagent like 1,3-dichloroacetone (B141476) to build the thiazole ring on a solid support. organic-chemistry.orgnih.gov

Table 1: Examples of Hantzsch Thiazole Synthesis

α-Haloketone Thio-component Product Reference
2-Bromoacetophenone Thiourea 2-Amino-4-phenylthiazole chemhelpasap.com
Chloroacetone Thioacetamide 2,4-Dimethylthiazole wikipedia.org
α-Halocarbonyl compounds Thiosemicarbazide 2-Hydrazinyl-1,3-thiazoles nih.gov

Condensation Reactions Utilizing Carbonyl and Sulfur-containing Precursors

Beyond the classic Hantzsch synthesis, other condensation strategies effectively produce the thiazole scaffold from various carbonyl and sulfur-containing precursors. One such method is the Cook-Heilbron synthesis, where α-aminonitriles react with reagents like carbon disulfide under mild conditions to form 5-aminothiazoles. wikipedia.orgpharmaguideline.com

Another approach involves the reaction of β-aroylacrylic acids with thiourea derivatives in the presence of glacial acetic acid. ekb.eg This reaction is presumed to proceed via the nucleophilic addition of the sulfur atom from the thiourea to the α-carbon of the acrylic acid, followed by cyclization. ekb.eg Similarly, 2-methylthiazole can undergo condensation reactions with aromatic aldehydes to generate more complex heterocyclic systems. pharmaguideline.com These methods highlight the flexibility of using different combinations of carbonyl and sulfur precursors to achieve the desired thiazole core.

One-Pot Synthetic Approaches to Thiazole Scaffolds

One-pot multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy for synthesizing complex molecules like thiazole derivatives from simple starting materials in a single step. acgpubs.org These reactions are highly valued for their atom economy, reduced waste, and operational simplicity compared to traditional multi-step syntheses. acgpubs.org

Several one-pot methods for thiazole synthesis have been developed. One approach involves the condensation of an α-bromoketone, thiosemicarbazide, and various carbonyl compounds to yield thiazole and thiazolyl-pyrazole derivatives. acgpubs.org Another novel method is a chemoenzymatic one-pot multicomponent synthesis where secondary amines, benzoyl isothiocyanate, and dialkyl acetylenedicarboxylates react in the presence of trypsin from porcine pancreas as a catalyst, achieving yields up to 94% under mild conditions. nih.gov Three-component reactions using hydrazonoyl halides are also employed to construct novel thiazole derivatives in a single vessel. nih.gov These MCRs provide rapid access to molecularly diverse and complex thiazole scaffolds. acs.org

Table 2: Selected One-Pot Thiazole Syntheses

Reactants Catalyst/Conditions Product Type Reference
Secondary amine, benzoyl isothiocyanate, dialkyl acetylenedicarboxylate Trypsin from porcine pancreas, 45 °C Substituted thiazoles nih.gov
Arylglyoxals, lawsone, thiobenzamides Acetic acid, 90 °C Lawsone–1,3–thiazole hybrids acs.org

Chemo- and Regioselective Cyclization Reactions

Achieving chemo- and regioselectivity is crucial in the synthesis of specifically substituted thiazoles. Regioselective cyclization ensures that the desired isomer is formed preferentially. For example, the acid-catalyzed cyclization of propynylthio derivatives has been used for the regioselective synthesis of condensed thiazole systems. researchgate.net

Chemoselectivity involves the preferential reaction of one functional group over another within the same molecule. A notable example is the calcium-catalyzed reaction of thioamides with pent-1-en-4-yn-3-ol derivatives. nih.gov In this reaction, the thioamide chemoselectively reacts with the alkyne group over the alkene, leading to a high-yielding synthesis of functionalized thiazoles through a regioselective 5-exo dig cyclization. nih.gov Furthermore, palladium-catalyzed C-H activation has been developed for the programmed and regioselective functionalization of the thiazole ring at specific positions, allowing for the synthesis of multifunctionalized derivatives from simple starting thiazoles.

Methodologies for Introducing Dichloro-Substituents on the Thiazole Ring

The introduction of halogen atoms, particularly chlorine, onto the thiazole ring is a key step in the synthesis of compounds like this compound. Halogenated thiazoles are important intermediates for further functionalization.

Direct Halogenation Protocols for Dichloro-Thiazoles

Direct electrophilic aromatic substitution is a primary method for introducing halogen atoms onto the thiazole ring. udayton.edu Although the thiazole ring system is generally electron-deficient and can be inert towards electrophiles, successful direct chlorination and bromination have been reported. udayton.eduresearchgate.net

The position of electrophilic attack on the thiazole ring is influenced by the substituents already present. pharmaguideline.com Generally, electrophiles prefer to attack the C5 position. pharmaguideline.com If the C5 position is occupied, attack at other positions becomes less favorable. pharmaguideline.com However, vapor-phase bromination of unsubstituted thiazole can yield 2-bromothiazole and 2,5-dibromothiazole. ias.ac.in

For more complex systems like thiazolo[5,4-d]thiazole, direct chlorination has been achieved, leading to mono- and di-chlorinated derivatives. udayton.edu Theoretical studies suggest that the introduction of one halogen atom can slightly enhance the reactivity of the ring towards further halogenation. udayton.eduresearchgate.net The mechanism is believed to be a direct C-halogenation pathway. udayton.eduresearchgate.net In practice, the synthesis of a specific isomer like (2,4-dichloro-1,3-thiazol-5-yl)methanol often starts from a pre-halogenated precursor, such as 2,4-Dichlorothiazole-5-carboxaldehyde, which is then reduced to the final alcohol. globalchemmall.com

An in-depth examination of the synthetic routes toward this compound reveals a multi-faceted approach, relying on the strategic construction of the dichlorothiazole core and the subsequent introduction of the hydroxymethyl functional group. The methodologies draw from classic heterocyclic synthesis and modern functional group interconversions to achieve the target molecule.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4,5-dichloro-1,3-thiazol-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3Cl2NOS/c5-3-4(6)9-2(1-8)7-3/h8H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZGCWDFWSQKJPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NC(=C(S1)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Advanced Transformations of Dichloro 1,3 Thiazol 2 Yl Methanol

Reactions Involving the Primary Hydroxyl Group

The primary alcohol functionality of (Dichloro-1,3-thiazol-2-yl)methanol is a key handle for a variety of chemical modifications, allowing for its conversion into other important functional groups such as aldehydes, carboxylic acids, esters, ethers, and halogenated derivatives.

Oxidation Reactions to Aldehydes and Carboxylic Acids

The primary hydroxyl group of this compound can be selectively oxidized to furnish either the corresponding aldehyde (Dichloro-1,3-thiazole-2-carbaldehyde) or the carboxylic acid (Dichloro-1,3-thiazole-2-carboxylic acid). The choice of oxidizing agent and reaction conditions determines the final product.

Thiazol-2-ylmethanols are recognized precursors to the aldehyde functional group. researchgate.net For the controlled oxidation to the aldehyde, a variety of mild reagents can be employed to prevent over-oxidation to the carboxylic acid. These methods are highly selective for primary alcohols. organic-chemistry.org Conversely, the synthesis of (5-chloro-1,3-thiazol-2-yl)methanol (B1427457) is often achieved by the reduction of the corresponding aldehyde, which indicates that the reverse oxidation is a standard transformation. chemicalbook.com

For the synthesis of the carboxylic acid, stronger oxidizing conditions are required. A patented method for producing thiazole (B1198619) carboxylic acids involves the oxidation of the corresponding hydroxymethylthiazole using a potent mixture of nitric acid and sulfuric acid. google.com The existence of 4,5-dichloro-1,3-thiazole-2-carboxylic acid is confirmed in chemical databases, indicating its accessibility through such synthetic routes. uni.lu

Table 1: Reagents for the Oxidation of Primary Alcohols
Target ProductReagent ClassSpecific ExamplesReference
AldehydeDMSO-basedSwern Oxidation (oxalyl chloride, DMSO, triethylamine) organic-chemistry.org
Chromium-freeDess-Martin Periodinane (DMP), TEMPO-based reagents (e.g., with trichloroisocyanuric acid) organic-chemistry.org
Carboxylic AcidStrong OxidantsKMnO₄, CrO₃ (Jones reagent), HNO₃/H₂SO₄ google.com

Esterification and Etherification Reactions

The hydroxyl group of this compound readily undergoes esterification with carboxylic acids or their derivatives. The Fischer esterification, where the alcohol is reacted with a carboxylic acid in the presence of an acid catalyst like sulfuric acid or tosic acid, is a common and direct method. masterorganicchemistry.com This reaction is an equilibrium process, often driven to completion by using the alcohol as the solvent or by removing the water byproduct. masterorganicchemistry.com Alternatively, esters can be formed using coupling reagents like TFFH or by reacting the alcohol with an acyl halide or anhydride, often in the presence of a base to neutralize the acidic byproduct. organic-chemistry.org

Etherification can be achieved through methods such as the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a strong base (e.g., sodium hydride) to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming the ether linkage.

Conversion to Halogenated Alkyl Derivatives (e.g., Chloromethyl, Bromomethyl)

The primary hydroxyl group can be converted into a halogen, transforming the hydroxymethyl group into a more reactive halomethyl group (e.g., chloromethyl or bromomethyl). This transformation is a fundamental process in organic synthesis, often serving as a preliminary step for subsequent nucleophilic substitution reactions.

The conversion to a chloromethyl derivative is typically accomplished using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). For the synthesis of the bromomethyl analog, phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) in conjunction with triphenylphosphine (B44618) are commonly used. The fact that hydroxymethylthiazoles can be synthesized from the corresponding halomethylthiazoles further supports the feasibility of this reversible transformation. google.com

Nucleophilic Substitution Reactions after Hydroxyl Activation

While the hydroxyl group itself is a poor leaving group, it can be chemically modified into a group that is easily displaced by a nucleophile. This activation strategy opens the door to a wide array of nucleophilic substitution reactions.

A common method involves converting the alcohol into a sulfonate ester, such as a tosylate (OTs), mesylate (OMs), or triflate (OTf). ntu.ac.uk These sulfonate esters are excellent leaving groups. The activation process typically involves reacting this compound with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) in the presence of a base like pyridine (B92270). The resulting activated intermediate can then be treated with a wide range of nucleophiles (e.g., amines, cyanides, azides, thiols) to yield the substituted product.

Transformations at the Dichloro-Substituted Thiazole Ring

The two chlorine atoms on the thiazole ring are susceptible to substitution, providing a pathway to further functionalize the heterocyclic core.

Nucleophilic Aromatic Substitution (SNAr) Reactions at the Chlorine Positions

The thiazole ring is an electron-deficient heterocycle, which makes halogens attached to it susceptible to nucleophilic aromatic substitution (SNAr). pharmaguideline.com The ring nitrogen atom acts as an electron-withdrawing group, activating the ring towards attack by nucleophiles. researchgate.netyoutube.com The chlorine atoms on the this compound ring serve as leaving groups that can be displaced by various nucleophiles.

This reactivity is analogous to that observed in other activated di-halogenated heterocyclic systems. For instance, studies on 2,3-dichloroquinoxaline (B139996) and 4,8-dibromobenzo[1,2-d:4,5-d']bis( researchgate.netntu.ac.ukpharmaguideline.comthiadiazole) show that sequential substitution is possible. nih.govresearchgate.net By carefully controlling the reaction conditions (e.g., temperature, stoichiometry of the nucleophile), it is often possible to achieve selective monosubstitution or complete disubstitution. researchgate.net

Common nucleophiles used in SNAr reactions include primary and secondary amines, alkoxides, and thiolates. The reaction with an amine, for example, would yield an amino-chloro-thiazole derivative upon monosubstitution, or a diamino-thiazole derivative upon disubstitution.

Table 2: Representative SNAr Reaction on a Dihalo-Heterocycle Analog
SubstrateNucleophileConditionsProductSelectivityReference
4,8-dibromobenzo[1,2-d:4,5-d']bis( researchgate.netntu.ac.ukpharmaguideline.comthiadiazole)Morpholine (2 equiv.)MeCN, Room TempMono-substitution productSelective researchgate.net
Morpholine (excess)MeCN, RefluxDi-substitution productComplete researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) at Halogenated Sites

The dichloro-substituted thiazole ring of this compound is a prime substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The two chlorine atoms on the thiazole core can be selectively or sequentially replaced, offering a versatile platform for introducing a wide array of functional groups. The reactivity of the halogen sites can be influenced by the choice of catalyst, ligands, and reaction conditions.

Suzuki-Miyaura Coupling: This reaction is a widely used method for forming C-C bonds by coupling an organohalide with an organoboron compound. For dichlorinated heterocycles like 3,5-dichloro-1,2,4-thiadiazole, a related structure, the reaction with arylboronic acids can be controlled by temperature. nih.gov At room temperature, monosubstitution occurs, yielding 5-aryl-3-chloro-1,2,4-thiadiazoles, while at reflux temperatures in toluene, disubstitution is achieved to form 3,5-diaryl-1,2,4-thiadiazoles. nih.govresearchgate.net Sequential coupling with different boronic acids allows for the synthesis of non-identically substituted diaryl-thiadiazoles. nih.govresearchgate.net A typical catalyst system for this transformation is tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] with a base such as potassium carbonate (K₂CO₃). nih.govresearchgate.net Microwave-assisted Suzuki-Miyaura reactions in aqueous media have also been developed for thiazole derivatives, providing a rapid and high-yielding route to 5-substituted thiazoles. rsc.org

Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides to produce arylalkynes and conjugated enynes. libretexts.orgwikipedia.org The reaction is typically catalyzed by a palladium(0) complex with a copper(I) co-catalyst (e.g., CuI) and an amine base. wikipedia.orgorganic-chemistry.org For dichlorinated aromatic substrates, the alkynylation can be selective, often occurring at the more electrophilic or reactive halide position. libretexts.org Efficient Sonogashira couplings on heterocyclic scaffolds like 3,5-dichloro-4H-1,2,6-thiadiazin-4-one have been reported. researchgate.net Furthermore, studies on 2,4-ditrifloylthiazoles have shown that Sonogashira coupling occurs regioselectively at the C2-position. nih.gov This selectivity demonstrates the potential for controlled, stepwise functionalization of the this compound core.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base. wikipedia.orglibretexts.org This reaction follows a Pd(0)/Pd(II) catalytic cycle, similar to other cross-coupling reactions. wikipedia.org The versatility of the Heck reaction has been demonstrated in the synthesis of complex molecules, including the construction of thiazole-fused pyrrolidinones through an intramolecular oxidative Heck dearomatization process. rsc.org This indicates the utility of the Heck reaction for building complex polycyclic structures from functionalized thiazole precursors.

The table below summarizes typical conditions for these palladium-catalyzed reactions on thiazole and related heterocyclic systems.

Reaction Catalyst/Pre-catalyst Ligand Base Solvent Key Findings Reference
Suzuki-Miyaura Pd(PPh₃)₄TriphenylphosphineK₂CO₃Toluene/H₂O/MeOHTemperature control allows for mono- or di-substitution on dichlorinated thiadiazoles. nih.govresearchgate.net
Suzuki-Miyaura Pd(OAc)₂-TBABAqueousMicrowave irradiation enables rapid synthesis of 5-substituted thiazoles. rsc.org
Sonogashira Pd(0) complexTriphenylphosphineAmine (e.g., Et₂NH)Amine or DMFMild, room-temperature conditions are often sufficient for coupling terminal alkynes. wikipedia.orgyoutube.com
Sonogashira Pd(0)-Inorganic Base-Efficient coupling on dichloro-thiadiazinone scaffold has been achieved. researchgate.net
Heck Pd(OAc)₂, PdCl₂PPh₃, BINAPEt₃N, K₂CO₃-Forms substituted alkenes from aryl halides; useful for intramolecular cyclizations. wikipedia.orgorganic-chemistry.org

Functionalization through Lithiation or Grignard Reactions after Halogen-Metal Exchange

Halogen-metal exchange is a powerful technique for converting the relatively unreactive C-Cl bonds of this compound into highly nucleophilic organometallic species. This transformation opens up a vast range of possibilities for introducing diverse functional groups onto the thiazole ring.

Lithiation: The reaction of a halogenated thiazole with a strong organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) can lead to a halogen-lithium exchange, generating a thiazolyllithium intermediate. acs.org These intermediates are highly reactive nucleophiles that can react with a wide variety of electrophiles.

Grignard Reagent Formation: Alternatively, a Grignard reagent can be formed. This can be achieved either by direct reaction with magnesium metal or, more commonly for less reactive chlorides, through a halogen-magnesium exchange reaction using a pre-formed, highly reactive Grignard reagent like isopropylmagnesium chloride (i-PrMgCl). wikipedia.orgacs.org The resulting thiazolylmagnesium halide is a potent nucleophile, though generally less reactive and more selective than its lithium counterpart. wikipedia.org

Once formed, these organometallic intermediates (lithiated or Grignard) can be quenched with various electrophiles to install new substituents at the C4 and/or C5 positions of the thiazole ring. The choice of electrophile determines the nature of the newly introduced functional group. This method provides a complementary approach to palladium-catalyzed coupling for derivatizing the heterocyclic core.

The table below outlines potential transformations using this methodology.

Organometallic Intermediate Electrophile Reagent Example Resulting Functional Group Reference
ThiazolyllithiumAldehydes/KetonesAcetone, BenzaldehydeSecondary/Tertiary Alcohol masterorganicchemistry.com
ThiazolyllithiumEstersEthyl acetateKetone (after initial addition) masterorganicchemistry.com
Thiazolylmagnesium HalideCarbon DioxideCO₂ (gas or dry ice)Carboxylic Acid masterorganicchemistry.com
Thiazolylmagnesium HalideAlkyl HalidesMethyl IodideAlkyl Group wikipedia.org
Thiazolylmagnesium HalideEpoxidesEthylene OxidePrimary Alcohol (extended chain) masterorganicchemistry.com

Derivatization Strategies for Novel Chemical Entities

The this compound molecule possesses a primary alcohol functional group, which serves as a versatile handle for a multitude of derivatization reactions. These transformations allow for the synthesis of new chemical entities with modified physicochemical properties and potential applications.

Synthesis of Thiazole-Based Esters and Ethers

Esterification: The primary alcohol of this compound can be readily converted into an ester. This is typically achieved by reaction with a carboxylic acid, acid chloride, or acid anhydride.

Fischer Esterification: Reaction with a carboxylic acid under acidic catalysis (e.g., H₂SO₄) and reflux conditions can yield the corresponding ester. sphinxsai.com

Acylation with Acid Chlorides/Anhydrides: A more reactive and common method involves treating the alcohol with an acid chloride or anhydride, often in the presence of a non-nucleophilic base like pyridine or triethylamine, to neutralize the HCl or carboxylic acid byproduct.

These reactions produce (dichloro-1,3-thiazol-2-yl)methyl esters, which can be valuable as intermediates or as final products with modified lipophilicity and biological activity.

Etherification: The synthesis of ethers from the subject alcohol can be accomplished through methods such as the Williamson ether synthesis. This two-step process involves:

Deprotonation of the alcohol with a strong base (e.g., sodium hydride, NaH) to form a nucleophilic alkoxide.

Reaction of the alkoxide with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in an Sₙ2 reaction to form the ether linkage.

This strategy allows for the introduction of a wide variety of alkyl or aryl groups, leading to the formation of diverse (dichloro-1,3-thiazol-2-yl)methyl ethers.

The table below shows representative derivatization reactions of the methanol (B129727) group.

Derivative Type Reagent(s) General Conditions Product Structure
Ester R-COOH, H⁺Reflux(Dichloro-1,3-thiazol-2-yl)methyl R-oate
Ester R-COCl, PyridineRoom Temperature(Dichloro-1,3-thiazol-2-yl)methyl R-oate
Ether 1. NaH; 2. R-XAnhydrous Solvent (e.g., THF)2-((Alkoxy)methyl)-dichloro-1,3-thiazole

Preparation of Amine and Amide Derivatives

Amine Synthesis: The primary alcohol can be converted into a primary amine through a multi-step sequence. A common route involves:

Activation of the alcohol by converting it into a good leaving group, such as a tosylate (by reaction with tosyl chloride) or a halide (e.g., using SOCl₂ or PBr₃).

Nucleophilic substitution of the leaving group with an azide (B81097) source, like sodium azide (NaN₃).

Reduction of the resulting thiazolyl-methyl azide to the primary amine using a reducing agent such as lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation. libretexts.org

This yields (dichloro-1,3-thiazol-2-yl)methanamine, a key building block for further functionalization.

Amide Synthesis: Amide derivatives can be prepared from the alcohol via an intermediate carboxylic acid.

Oxidation of the primary alcohol to a carboxylic acid, 2-(dichloro-1,3-thiazolyl)carboxylic acid, using a suitable oxidizing agent (e.g., KMnO₄, Jones reagent).

Coupling of the resulting carboxylic acid with a primary or secondary amine using standard peptide coupling reagents (e.g., DCC, EDC) or by first converting the acid to a more reactive acid chloride (with SOCl₂ or oxalyl chloride) followed by reaction with the amine. google.com

Alternatively, direct amide synthesis from the alcohol is possible, though less common. Amide derivatives are prevalent in medicinal chemistry and materials science. sphinxsai.com For instance, 2,4-dichloro-N-(1,3-thiazol-2-yl)benzamide is synthesized by reacting 2-aminothiazole (B372263) with 2,4-dichlorobenzoyl chloride, highlighting the utility of the amide linkage in connecting thiazole rings to other moieties. nih.govresearchgate.net

Incorporation into Polymeric Structures and Materials

The this compound scaffold and its derivatives are valuable monomers for the synthesis of novel polymers and materials. The thiazole ring itself is a robust heterocyclic unit that can impart desirable thermal and electronic properties to a polymer backbone. researchgate.netcedarville.edu

There are several strategies for incorporating this unit into a polymeric structure:

Polycondensation: Derivatives of this compound, such as the corresponding dicarboxylic acid or diamine, can be used as monomers in polycondensation reactions with suitable co-monomers (e.g., diols, diacyl chlorides) to produce polyesters or polyamides.

Cross-Coupling Polymerization: The two chlorine atoms on the thiazole ring are handles for metal-catalyzed cross-coupling polymerization reactions, such as Suzuki or Stille polymerization. Reacting a di-boronic ester derivative of the thiazole with a di-halide comonomer can create fully conjugated polymers with interesting optoelectronic properties. researchgate.net

Addition Polymerization: The methanol group can be functionalized to create a polymerizable group, such as an acrylate (B77674) or methacrylate (B99206) ester. This is achieved by reacting the alcohol with acryloyl chloride or methacryloyl chloride. The resulting vinyl-thiazole monomer can then undergo free-radical or controlled radical polymerization to form polymers with thiazole-containing side chains.

Thiazole-containing polymers have been investigated for a variety of applications, including their use as additives in polyurethane coatings to enhance their physical and mechanical properties. researchgate.net

Advanced Spectroscopic and Structural Characterization in Research

High-Resolution Mass Spectrometry (HRMS)While the molecular formula (C₄H₃Cl₂NOS) and monoisotopic mass (182.93124 g/mol ) can be calculated, specific experimental HRMS data and fragmentation analysis are absent from the literature.

Fragmentation Pattern Analysis for Structural InsightsAn analysis of the mass spectral fragmentation pattern, which is crucial for confirming the structure and identifying characteristic fragment ions, has not been published.

Further research and publication in peer-reviewed journals would be necessary to provide the specific, detailed analytical data required to fully characterize (Dichloro-1,3-thiazol-2-yl)methanol.

Tandem Mass Spectrometry (MS/MS) for Complex Structure Elucidation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a molecule by analyzing the fragmentation of a selected parent ion. In a typical MS/MS experiment, molecules are first ionized, and a specific ion of interest (the precursor ion) is selected by the first mass spectrometer (MS1). This precursor ion is then subjected to fragmentation, often through collision-induced dissociation (CID) with an inert gas. The resulting fragment ions (product ions) are then analyzed by a second mass spectrometer (MS2), generating a product ion spectrum.

For this compound (molecular formula: C₄H₃Cl₂NOS), the precursor ion would be the molecular ion [M]⁺ or a protonated molecule [M+H]⁺. The product ion spectrum would reveal characteristic fragmentation patterns. The fragmentation pathways are governed by the weakest bonds and the most stable resulting fragments.

Expected Fragmentation: While specific experimental data is unavailable, hypothetical fragmentation for this compound could involve:

Loss of the hydroxymethyl group (-CH₂OH).

Cleavage of the C-Cl bonds, showing characteristic isotopic patterns for chlorine.

Fragmentation of the thiazole (B1198619) ring itself.

Loss of small neutral molecules like HCl or H₂O.

Analysis of these fragment masses allows for the reconstruction of the molecule's structure, confirming the connectivity of the thiazole ring, the dichlorosubstitution, and the methanol (B129727) group.

Hypothetical MS/MS Data Table for (4,5-dichloro-1,3-thiazol-2-yl)methanol This table is illustrative and not based on experimental data.

Precursor Ion (m/z) Fragment Ion (m/z) Proposed Neutral Loss Proposed Fragment Structure
184 [M]⁺ 153 CH₂OH [C₃Cl₂NS]⁺
184 [M]⁺ 149 Cl [C₄H₃ClNOS]⁺

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a technique used to identify the functional groups present in a molecule. It works by passing infrared radiation through a sample and measuring which wavelengths are absorbed. Molecules absorb specific frequencies of IR radiation that correspond to the vibrational energies of their chemical bonds, such as stretching and bending.

For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for its key functional groups.

Expected Vibrational Bands:

O-H Stretch: A broad and strong absorption band typically in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl (-OH) group from the methanol moiety. The broadness is due to hydrogen bonding.

C-H Stretch: Absorptions around 2850-3000 cm⁻¹ would correspond to the C-H bonds of the methylene (B1212753) (-CH₂) group.

C=N Stretch: The carbon-nitrogen double bond within the thiazole ring would likely show a stretching vibration in the 1650-1550 cm⁻¹ region.

C-O Stretch: A strong band in the 1000-1260 cm⁻¹ range would be characteristic of the carbon-oxygen single bond of the primary alcohol.

C-Cl Stretch: The carbon-chlorine bonds would produce strong absorptions in the fingerprint region, typically between 850-550 cm⁻¹.

Thiazole Ring Vibrations: The thiazole ring itself would have a series of characteristic skeletal vibrations in the fingerprint region (below 1500 cm⁻¹).

Hypothetical FT-IR Data Table for (4,5-dichloro-1,3-thiazol-2-yl)methanol This table is illustrative and not based on experimental data.

Wavenumber (cm⁻¹) Intensity Vibrational Mode Functional Group
~3400 Broad, Strong O-H Stretch Alcohol (-OH)
~2950 Medium C-H Stretch Methylene (-CH₂)
~1600 Medium C=N Stretch Thiazole Ring
~1450 Medium C-S Stretch Thiazole Ring
~1050 Strong C-O Stretch Primary Alcohol

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique requires a single, high-quality crystal of the compound. When a beam of X-rays is directed at the crystal, the electrons of the atoms diffract the X-rays in a specific pattern. By analyzing the positions and intensities of these diffracted spots, a 3D electron density map can be generated, from which the exact atomic positions, bond lengths, and bond angles can be determined.

If single crystals of this compound were grown, X-ray crystallography would provide unambiguous proof of its structure. It would confirm the substitution pattern of the chlorine atoms on the thiazole ring and the conformation of the hydroxymethyl group relative to the ring. Furthermore, it would reveal details about intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictate how the molecules pack together in the crystal lattice.

Hypothetical Crystal Data Table for (4,5-dichloro-1,3-thiazol-2-yl)methanol This table is illustrative and not based on experimental data. Data for a related compound, 2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide, crystallizes in the monoclinic P2₁/c space group.

Parameter Value
Chemical Formula C₄H₃Cl₂NOS
Crystal System Monoclinic
Space Group P2₁/c
a (Å) [Value]
b (Å) [Value]
c (Å) [Value]
β (°) [Value]
Volume (ų) [Value]

Elemental Analysis (CHNS) for Purity and Composition Verification

Elemental analysis is a quantitative technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. It is a fundamental method for verifying the empirical formula and assessing the purity of a synthesized compound. The experimental percentages are compared against the theoretical values calculated from the compound's proposed molecular formula. A close match between the experimental and theoretical values provides strong evidence for the compound's identity and purity.

For this compound, with a molecular formula of C₄H₃Cl₂NOS and a molecular weight of approximately 184.03 g/mol , the theoretical elemental composition can be calculated precisely.

Theoretical vs. Experimental Elemental Analysis Data Table The experimental values in this table are hypothetical and for illustrative purposes only.

Element Theoretical % Experimental %
Carbon (C) 26.11 [Value]
Hydrogen (H) 1.64 [Value]
Nitrogen (N) 7.61 [Value]

A successful synthesis and purification of this compound would yield experimental values that are in close agreement (typically within ±0.4%) with these theoretical percentages.

Computational and Theoretical Investigations of Dichloro 1,3 Thiazol 2 Yl Methanol

Quantum Chemical Calculations for Electronic and Geometric Properties

Quantum chemical calculations are indispensable tools for predicting the molecular and electronic properties of chemical compounds. In the case of (Dichloro-1,3-thiazol-2-yl)methanol, for which experimental data is scarce, these methods offer valuable insights into its geometry, stability, and reactivity.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure (e.g., HOMO-LUMO)

Density Functional Theory (DFT) is a robust method for calculating the electronic structure of molecules. By using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), it is possible to obtain an optimized molecular geometry and to analyze the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The geometry of the thiazole (B1198619) ring is expected to be planar. The dichloro-substitution at positions 4 and 5 will influence the bond lengths and angles of the thiazole ring due to the electron-withdrawing nature of chlorine atoms. This substitution is also predicted to lower the energies of both the HOMO and LUMO orbitals. A lower HOMO energy suggests a higher ionization potential, while a lower LUMO energy indicates a greater electron affinity. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a larger gap generally implies greater stability.

The methanol (B129727) substituent at position 2 will also affect the electronic properties. The oxygen atom's lone pairs can participate in electronic interactions with the thiazole ring.

Table 1: Predicted Geometric and Electronic Parameters for this compound based on DFT Calculations of Analogous Compounds

ParameterPredicted Value
Optimized Bond Lengths (Å)
C2-S11.72
C2-N31.32
N3-C41.38
C4-C51.36
C5-S11.71
C4-Cl1.73
C5-Cl1.73
C2-C(methanol)1.50
C(methanol)-O1.43
**Optimized Bond Angles (°) **
S1-C2-N3115
C2-N3-C4110
N3-C4-C5114
C4-C5-S1111
C5-S1-C290
Electronic Properties (eV)
HOMO Energy-7.5
LUMO Energy-1.5
HOMO-LUMO Gap6.0

Note: The values in this table are estimations derived from computational studies on substituted thiazoles and similar heterocyclic systems, as direct data for this compound is not available.

Ab Initio Methods for High-Accuracy Electronic Properties

For even greater accuracy in electronic property calculations, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be employed. These methods, while computationally more demanding than DFT, provide a more rigorous treatment of electron correlation.

Applying these high-level calculations would refine the predicted HOMO and LUMO energies and provide a more accurate picture of the electron distribution and molecular orbitals. It is anticipated that ab initio methods would confirm the electron-withdrawing effect of the dichloro-substituents, leading to a stabilization of the molecule and an increase in the HOMO-LUMO gap compared to unsubstituted thiazole-2-yl-methanol.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a powerful technique to study intramolecular and intermolecular interactions, charge delocalization, and hyperconjugative effects. researchgate.net For this compound, NBO analysis would be crucial to understand the nature of the bonding and the distribution of electron density.

Key interactions expected to be identified by NBO analysis include:

Charge Transfer: The electron-withdrawing chlorine atoms will induce a significant charge transfer from the thiazole ring. NBO analysis can quantify this charge distribution and identify the specific orbitals involved in this transfer.

Intramolecular Hydrogen Bonding: The possibility of a weak intramolecular hydrogen bond between the hydroxyl proton of the methanol group and the nitrogen atom of the thiazole ring can be investigated.

Table 2: Predicted NBO Analysis Results for Key Interactions in this compound

Donor NBOAcceptor NBOPredicted Stabilization Energy E(2) (kcal/mol)
LP (S1)σ(C2-N3)~ 5
LP (N3)σ(C2-S1)~ 8
LP (O)σ(C2-C(methanol))~ 2
σ (C-H of CH2)σ(C-Cl)~ 1.5

Note: These values are illustrative and based on NBO analyses of similarly substituted heterocyclic compounds. Actual values would require specific calculations for this compound.

Conformational Analysis and Potential Energy Surface Mapping

The presence of the rotatable methanol group necessitates a conformational analysis to identify the most stable spatial arrangements of the molecule and the energy barriers between them.

Identification of Stable Conformers and Rotational Barriers

The rotation of the hydroxymethyl group around the C2-C(methanol) bond will lead to different conformers. A potential energy surface (PES) scan, where the dihedral angle of H-O-C(methanol)-C2 is systematically varied, can identify the energy minima corresponding to stable conformers and the transition states corresponding to rotational barriers.

It is hypothesized that the most stable conformer will be one that minimizes steric hindrance and maximizes stabilizing interactions, such as a potential intramolecular hydrogen bond between the hydroxyl group and the thiazole nitrogen. The rotational barrier is expected to be relatively low, on the order of a few kcal/mol, similar to what is observed for other small alcohols attached to heterocyclic rings.

Table 3: Predicted Rotational Barriers for the Methanol Group in this compound

Rotational TransitionPredicted Energy Barrier (kcal/mol)
Conformer 1 -> Transition State 1~ 2.5
Conformer 2 -> Transition State 1~ 1.8

Note: These are estimated values based on computational studies of rotational barriers in other small organic molecules.

Influence of Dichloro-Substitution on Conformational Preferences

The two chlorine atoms at positions 4 and 5 of the thiazole ring are expected to have a significant influence on the conformational preferences of the methanol group. The electrostatic potential of the molecule will be altered by the presence of these electronegative atoms.

The chlorine atoms will create a region of negative electrostatic potential on the side of the ring where they are located. This could lead to a conformational preference where the partially positive hydrogen of the hydroxyl group is oriented away from the chlorine atoms to minimize electrostatic repulsion. Furthermore, the steric bulk of the chlorine atoms, although not directly adjacent to the methanol group, might have a subtle long-range effect on the rotational profile. A detailed computational study would be necessary to precisely quantify the impact of the dichloro-substitution on the rotational barriers and the relative energies of the conformers.

Reaction Mechanism Studies

Computational chemistry offers a powerful lens to scrutinize the intricate details of chemical reactions at a molecular level. For this compound, these studies are pivotal in understanding its formation and subsequent chemical transformations.

Elucidation of Key Reaction Pathways for Synthesis and Derivatization

The synthesis of thiazole derivatives often involves the Hantzsch thiazole synthesis, a classic method involving the reaction of a-haloketones with thioamides. For this compound, a plausible synthetic route would involve the reaction of a suitably substituted dichlorinated carbonyl compound with a thioformamide (B92385) derivative. Computational studies can model this reaction to determine the most likely pathways.

Key reaction pathways for the derivatization of the dichlorothiazole ring have been explored for related compounds. For instance, studies on 4,5-dichloro-3-trichloromethylisothiazole have shown that nucleophilic substitution of the chlorine atom at the 5-position is highly favored when reacting with heterocyclic amines in solvents like DMF. researchgate.net This selectivity is attributed to the electronic properties of the heterocyclic ring.

In the case of 2,5-dichlorothiazole (B2480131) reacting with sodium methoxide (B1231860), kinetic studies have demonstrated that the chlorine atom at the 5-position is more labile and thus more readily substituted by the methoxide group. sciepub.com This suggests that derivatization of this compound at the 5-position of the thiazole ring would be a primary reaction pathway. Computational models can elucidate the energetic favorability of this pathway over substitution at the 4-position.

The synthesis of related thiazolo[5,4-d]thiazoles has been achieved through the condensation of dithiooxamide (B146897) with aromatic aldehydes in deep eutectic solvents, offering an environmentally friendly route. mdpi.com Theoretical modeling of such reactions can help in understanding the role of the solvent and catalysts in promoting the cyclization and subsequent aromatization steps.

Transition State Characterization and Activation Energy Calculations

Transition state theory is a cornerstone of understanding reaction kinetics. Computational methods, particularly Density Functional Theory (DFT), are employed to locate and characterize the transition state structures for key reaction steps. By calculating the energy of the transition state relative to the reactants, the activation energy barrier for the reaction can be determined.

In the context of derivatization, such as the nucleophilic substitution of a chlorine atom, transition state calculations can compare the energy barriers for substitution at the C4 and C5 positions. These calculations would likely confirm the experimental observation that substitution at C5 is kinetically favored. sciepub.com The geometry of the transition state, including bond lengths and angles of the forming and breaking bonds, provides a detailed picture of the reaction progress.

Table 1: Hypothetical Activation Energies for Nucleophilic Substitution on a Dichlorothiazole Ring

Position of SubstitutionNucleophileSolventCalculated Activation Energy (kcal/mol)
C4MethoxideMethanol25.8
C5MethoxideMethanol21.3
C4PiperidineDMF23.5
C5PiperidineDMF19.8

Note: This table presents hypothetical data based on general principles of thiazole reactivity for illustrative purposes, as specific experimental or computational data for this compound is not available.

Solvent Effects on Reaction Energetics and Selectivity

The choice of solvent can significantly influence the rate and selectivity of a chemical reaction. wikipedia.org Computational models can account for solvent effects either implicitly, by treating the solvent as a continuous dielectric medium, or explicitly, by including individual solvent molecules in the calculation.

For the synthesis and derivatization of this compound, polar solvents are generally employed. researchgate.netsciepub.com Computational studies on related systems have shown that polar solvents can stabilize charged intermediates and transition states, thereby lowering the activation energy and accelerating the reaction. libretexts.org For instance, in the nucleophilic substitution of a chlorothiazole, a polar solvent can solvate the departing chloride ion and the developing charge on the transition state.

The selectivity of a reaction can also be influenced by the solvent. In the reaction of 4,5-dichloro-3-trichloromethylisothiazole with amines, the use of DMF as a solvent promotes the selective substitution of the 5-chloro atom. researchgate.net Computational models can explore the differential solvation of the transition states leading to substitution at C4 versus C5 to explain this selectivity. Explicit solvent models can reveal specific hydrogen bonding or other interactions between the solvent and the reacting species that direct the reaction pathway.

Intermolecular Interactions and Self-Assembly Studies

The non-covalent interactions that a molecule engages in are fundamental to its physical properties, crystal packing, and biological activity. Computational methods are indispensable for the detailed analysis of these weak, yet crucial, forces.

Computational Analysis of Hydrogen Bonding Networks

The hydroxyl group in this compound is a potent hydrogen bond donor, while the nitrogen atom of the thiazole ring can act as a hydrogen bond acceptor. This allows for the formation of various intermolecular hydrogen bonding networks.

Computational analysis, often combined with crystallographic data, can characterize these hydrogen bonds in terms of their geometry (distance and angle) and energy. In the crystal structure of a related compound, [2-(Biphenyl-4-yl)-1,3-thiazol-4-yl]methanol, O—H⋯N hydrogen bonds link the molecules into chains. nih.gov Similar interactions would be expected for this compound, leading to self-assembly into supramolecular structures.

DFT calculations can be used to determine the interaction energies of different hydrogen-bonded dimers and larger clusters. The Natural Bond Orbital (NBO) analysis is a computational tool that can provide further insight into the nature of the hydrogen bond by quantifying the charge transfer between the donor and acceptor orbitals. Studies on other thiazole derivatives have utilized such methods to understand conformational preferences and the role of hydrogen bonding in crystal packing. researchgate.net

Table 2: Calculated Hydrogen Bond Parameters for a Hypothetical this compound Dimer

Hydrogen Bond TypeDonor-Acceptor Distance (Å)H···Acceptor Distance (Å)Donor-H···Acceptor Angle (°)Interaction Energy (kcal/mol)
O-H···N2.851.80170-5.8
C-H···O3.202.35150-2.1

Note: This table presents hypothetical data based on typical hydrogen bond parameters for similar functional groups for illustrative purposes.

Investigation of Halogen Bonding and π-Stacking Interactions

The chlorine atoms on the thiazole ring of this compound can participate in halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic site (a Lewis base), such as a nitrogen or oxygen atom. Computational studies have become a primary tool for identifying and characterizing these interactions. nih.gov The strength of a halogen bond is influenced by the polarizability of the halogen atom and the electron-withdrawing nature of the group it is attached to.

The thiazole ring itself is an aromatic system, capable of participating in π-stacking interactions. These interactions involve the face-to-face or edge-to-face stacking of aromatic rings and are driven by a combination of electrostatic and dispersion forces. Computational studies can quantify the strength of these interactions and determine the preferred stacking geometries.

Molecular Dynamics Simulations for Solution-Phase Behavior

Molecular dynamics (MD) simulations are a powerful computational methodology used to study the time-dependent behavior of molecular systems, providing detailed insights into the dynamics and interactions of molecules in different environments. For the compound this compound, MD simulations would be instrumental in understanding its behavior in a solution phase, which is crucial for predicting its solubility, stability, and interactions with other molecules. However, a review of the current scientific literature reveals a notable absence of specific molecular dynamics simulation studies focused on this compound.

While direct research on this specific compound is not available, the broader field of computational chemistry has seen the application of MD simulations to various other thiazole derivatives. sigmaaldrich.comresearchgate.net These studies often focus on the conformational dynamics of the molecule, the solvation structure, and the energetic properties of the solute-solvent system. Such investigations are fundamental to predicting the macroscopic properties of the substance in solution.

In a typical MD simulation study of a thiazole derivative in a solvent like water or methanol, the process would begin with the parameterization of the molecule. This involves defining a force field that accurately describes the intramolecular and intermolecular forces. The system is then constructed by placing the solute molecule in a box of solvent molecules. Following an initial energy minimization to remove any unfavorable contacts, the system is gradually heated and equilibrated to the desired temperature and pressure. The production phase of the simulation then generates a trajectory of the atomic positions and velocities over time, from which various properties can be calculated.

Hypothetical Simulation Parameters for this compound

To illustrate the kind of data that would be generated from such a study, the following table presents a set of hypothetical simulation parameters that could be used for an MD simulation of this compound in an aqueous solution.

ParameterValue
System Composition
Solute1 molecule of this compound
Solvent~2000 water molecules (e.g., TIP3P model)
Simulation Box
GeometryCubic
DimensionsApproximately 40 x 40 x 40 ų
Force Field
SoluteGeneral Amber Force Field (GAFF)
SolventTIP3P
Simulation Conditions
EnsembleNPT (Isothermal-isobaric)
Temperature298.15 K
Pressure1 atm
Simulation Protocol
Energy Minimization5000 steps (steepest descent)
Equilibration1 ns
Production Run100 ns
Time Step2 fs

Expected Research Findings from a Hypothetical Simulation

From a simulation run with the parameters outlined above, several key research findings could be extracted to describe the solution-phase behavior of this compound.

Solvation Structure: Analysis of the radial distribution functions (RDFs) between the atoms of the solute and the solvent molecules would reveal the structure of the solvation shells. For example, the RDFs for the nitrogen and sulfur atoms of the thiazole ring with the hydrogen and oxygen atoms of water would indicate the strength and geometry of hydrogen bonding.

Hydrogen Bonding Dynamics: The number and lifetime of hydrogen bonds between the hydroxyl group of the methanol side chain and the surrounding water molecules could be quantified. This would provide insight into the solute's ability to integrate into the hydrogen-bonding network of the solvent.

Conformational Analysis: The simulation would allow for the study of the rotational dynamics of the hydroxymethyl group relative to the thiazole ring. The dihedral angle distribution would reveal the preferred conformations of the molecule in solution.

Dynamical Properties: The diffusion coefficient of this compound in the solvent could be calculated from the mean square displacement over time. This would provide a measure of its mobility in the solution.

The following table summarizes the type of detailed findings that would be expected from a comprehensive molecular dynamics study.

FindingDescription
Radial Distribution Functions Plots showing the probability of finding a solvent atom at a certain distance from a solute atom, indicating the formation of structured solvation shells. Peaks in the RDF would correspond to specific interaction distances.
Hydrogen Bond Analysis A statistical analysis of the number of hydrogen bonds formed between the solute and solvent, their average lifetime, and their geometric parameters (distance and angle).
Solvation Free Energy The free energy change associated with transferring the solute from a vacuum to the solvent, providing a measure of its solubility. This is often calculated using methods like thermodynamic integration or free energy perturbation.
Root Mean Square Deviation (RMSD) A measure of the average distance between the atoms of the solute over the course of the simulation, indicating the structural stability of the molecule in solution.
Root Mean Square Fluctuation (RMSF) A measure of the displacement of individual atoms from their average position, highlighting the flexible regions of the molecule.

Advanced Research Applications and Utility in Chemical Synthesis

Strategic Building Block for Complex Organic Molecules

The structural features of (Dichloro-1,3-thiazol-2-yl)methanol, namely the reactive chlorine atoms on the electron-deficient thiazole (B1198619) ring and a modifiable methanol (B129727) group, position it as a strategic precursor for the synthesis of more elaborate molecular architectures.

Precursor in the Synthesis of Heterocyclic Scaffolds

The synthesis of thiazole derivatives is a cornerstone of heterocyclic chemistry, often relying on the Hantzsch synthesis, which involves the reaction of α-halocarbonyl compounds with thioamides. nih.govyoutube.com Halogenated heterocycles, such as this compound, serve as versatile synthons for constructing more complex, fused, or linked heterocyclic systems. The chlorine atoms on the thiazole ring are susceptible to nucleophilic substitution, allowing for the introduction of various functionalities and the formation of new rings.

For instance, α-haloketones are known to react with thiosemicarbazones to yield thiazole-containing scaffolds. nih.gov By analogy, the dichloro-thiazole moiety can act as an electrophilic partner in cyclization reactions. The methanol group can be readily oxidized to an aldehyde or carboxylic acid, providing an additional handle for annulation reactions to build fused ring systems or for linking to other heterocyclic units. This reactivity profile enables its use in synthesizing diverse scaffolds, including but not limited to, bis-thiazoles and thiazinanes. nih.govnih.gov

Table 1: Potential Reactions for Heterocyclic Scaffold Synthesis

Starting Material Moiety Reagent Type Resulting Structure/Linkage
Dichloro-thiazole Nucleophiles (e.g., diamines, dithiols) Ring formation via substitution
Methanol (after oxidation to aldehyde) Dinucleophiles Fused heterocyclic ring

Component in the Construction of Polyfunctional Compounds

Organic molecules that contain two or more different functional groups are known as polyfunctional compounds. organicmystery.com this compound is intrinsically a polyfunctional compound, possessing two chloro substituents and a hydroxymethyl group. This allows it to serve as a versatile platform for creating more complex molecules with tailored properties.

The reactivity of the functional groups can be selectively addressed:

Nucleophilic Substitution: The chlorine atoms on the thiazole ring can be displaced by a variety of nucleophiles. The C2 position of the thiazole ring is particularly susceptible to nucleophilic attack. nih.govpharmaguideline.com Research on analogous compounds like 4,5-dichloroisothiazol-3-yl ketones has shown that chlorine atoms can be selectively substituted by nucleophiles such as piperidine, thiolates, and alcoholates. researchgate.net This allows for the introduction of new functional groups like amines, ethers, and thioethers.

Modification of the Methanol Group: The primary alcohol can undergo a range of standard organic transformations. It can be oxidized to form an aldehyde or a carboxylic acid, esterified to introduce ester functionalities, or converted to an alkyl halide for further substitution reactions.

Through sequential or orthogonal reactions at these sites, this compound can be elaborated into highly functionalized molecules, where each new group can impart specific chemical or biological properties. researchgate.net

Role in Material Science Research and Development

The unique electronic and structural properties of the thiazole ring, combined with the reactivity afforded by the chloro and hydroxyl groups, make this compound an interesting candidate for applications in material science.

Monomer or Intermediate in the Synthesis of Novel Polymeric Materials

Polymers incorporating heterocyclic rings in their backbone often exhibit enhanced thermal stability and unique electronic properties. Thiazole-containing polymers, for example, have been explored for various applications. acs.org The polyfunctional nature of this compound provides the potential for it to act as a monomer in polymerization reactions.

For example, the two chlorine atoms could potentially participate in polycondensation reactions with suitable comonomers. Furthermore, by transforming the methanol group into other functionalities, such as a carboxylic acid or an amine, it could be used to synthesize thiazole-based polyamides or polyesters. acs.org The rigidity of the thiazole ring would be expected to impart thermal stability to the resulting polymer, while the dichloro-substitution might contribute to flame-retardant properties.

Component in the Design of Functional Coatings and Films

Thiazole derivatives have been investigated as performance-enhancing additives in coatings. Their incorporation into polyurethane formulations has been shown to improve antimicrobial and flame-retardant properties. ekb.eg The presence of chlorine atoms in this compound suggests a potential for imparting flame resistance to materials.

Moreover, the thiazole nucleus is a key component in thiazolothiazole-based metal-organic frameworks (MOFs), which are noted for their exceptional fluorescence and sensing capabilities. While not a direct application of the monomer itself, this highlights the utility of the thiazole scaffold in functional materials. When incorporated into a coating formulation, the polar methanol group of this compound could improve adhesion to various substrates, while the heterocyclic core could provide protection against microbial growth or degradation by UV light.

Applications in Coordination Chemistry

The field of coordination chemistry extensively utilizes heterocyclic ligands to create metal complexes with specific catalytic, electronic, or biological properties. Thiazole-containing molecules are particularly effective ligands. researchgate.net

The 1,3-thiazole ring contains both a nitrogen atom (a hard base) and a sulfur atom (a soft base), allowing it to coordinate with a wide variety of hard and soft metal ions. nih.gov Coordination typically occurs through the lone pair of electrons on the nitrogen atom. researchgate.net this compound can therefore act as a monodentate ligand, binding to a metal center through its thiazole nitrogen.

The electronic properties of the resulting metal complex can be fine-tuned by the substituents on the thiazole ring. The electron-withdrawing nature of the two chlorine atoms in this compound would influence the electron density on the nitrogen donor atom, thereby affecting the strength of the metal-ligand bond and the properties of the final complex. nih.gov The methanol group offers a site for post-coordination modification or could potentially engage in weaker interactions with the metal center or other ligands. The study of copper complexes with thiazole-based ligands has revealed promising antimicrobial activities, suggesting a potential avenue for the application of complexes derived from this compound. mdpi.com Thiazole ligands are also integral to the construction of luminescent coordination polymers and MOFs. mdpi.com

Table 2: Potential Metal Complexes and Applications

Metal Ion Potential Geometry Research Application
Zinc(II) Tetrahedral Fluorescence Sensing nih.gov
Copper(II) Square Planar Antimicrobial Agents mdpi.com
Cobalt(II), Nickel(II) Octahedral/Tetrahedral Catalysis, Magnetic Materials orientjchem.orgorientjchem.org
Lanthanides (e.g., Eu, Tb) Various Luminescent Materials mdpi.com

Design and Synthesis of Ligands for Metal Complexation

The thiazole ring, with its nitrogen and sulfur heteroatoms, is an effective component in the design of ligands for coordinating with metal ions. The presence of these heteroatoms allows for the formation of stable complexes with a wide variety of transition metals. orientjchem.org The simultaneous presence of a hard nitrogen base and a soft sulfur base can facilitate coordination to both hard and soft metal ions, enhancing the versatility of the resulting ligands in the design of Metal-Organic Frameworks (MOFs). cnr.it

This compound can be chemically modified to create polydentate ligands, which are organic molecules capable of binding to a central metal atom at multiple points. These modifications can involve reactions at the methanol group or substitution of the chlorine atoms on the thiazole ring. The resulting ligands can then be used to assemble new metal-organic frameworks and coordination polymers. cnr.itmdpi.com

For instance, thiazole-derived Schiff base ligands have been synthesized and coordinated with transition metals like Co(II), Ni(II), Cu(II), Zn(II), and Cd(II). orientjchem.org Spectroscopic and analytical techniques have been employed to characterize the resulting metal complexes. orientjchem.orguobaghdad.edu.iq The synthesis of such complexes is crucial for exploring their potential applications in various fields, including catalysis. orientjchem.org

Below is a table summarizing examples of thiazole-based ligands and their metal complexes:

Ligand TypeMetal IonsResulting ComplexPotential Applications
Thiazole-derived Schiff basesCo(II), Ni(II), Cu(II), Zn(II), Cd(II)Mononuclear or polynuclear transition metal complexesCatalysis, materials science orientjchem.orgorientjchem.org
Polydentate thiazole ligands3d transition metalsMetal-Organic Frameworks (MOFs)Porous materials, gas storage cnr.it
Thiazole-containing ligandsLanthanide ions (Ln³⁺)1D or 2D coordination polymersLuminescent materials mdpi.com
Thiazole-2-carboxylate ligandsZn(II), Cu(II)Octahedral or square planar complexesCoordination chemistry researchgate.net

Exploration of Metal-Thiazole Complexes in Catalysis Research

Metal complexes containing thiazole-based ligands have shown significant promise as catalysts in a variety of organic reactions. orientjchem.org The electronic properties of the thiazole ring, influenced by substituents like chlorine atoms, can modulate the catalytic activity of the metal center.

Research has demonstrated that metal-thiazole complexes can function as reusable heterogeneous catalysts for several types of chemical transformations. For example, heterometallic complexes involving Co³⁺, Zn²⁺, and Cd²⁺ have been successfully used in ring-opening reactions of epoxides, cyanation of aldehydes, and Knoevenagel condensation reactions. researchgate.net

The development of new thiazole complexes as powerful catalysts is an active area of research. For instance, Fe(III), Pd(II), and Cu(II) complexes of new thiazole derivatives have been synthesized and their catalytic activity investigated. acs.orgnih.gov The square-planar geometry of a Pd(II)-thiazole complex, for example, proved effective as a heterocatalyst in the synthesis of pyrazole-4-carbonitrile derivatives under ultrasonic irradiation. acs.orgnih.gov This method offers advantages such as short reaction times and high efficiency. acs.org

The catalytic performance of these complexes is often linked to the stability and electronic structure of the metal-ligand bond. Computational studies, such as Density Functional Theory (DFT), are often used to understand the catalytic mechanisms and to predict the catalytic behavior of new complexes. semanticscholar.org

Green Chemistry and Sustainable Synthesis

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly important in chemical synthesis. researchgate.netbohrium.com The development of environmentally benign synthetic routes for thiazole derivatives is a key focus within this field. bepls.com

Development of Environmentally Benign Synthetic Routes for Thiazole Derivatives

Conventional methods for synthesizing thiazole derivatives often involve hazardous reagents, harsh reaction conditions, and the generation of significant waste. researchgate.net In response, researchers are actively developing greener alternatives. These include:

Use of Green Solvents: Replacing hazardous organic solvents with more environmentally friendly options like water, ethanol (B145695), or deep eutectic solvents. bepls.commdpi.comnih.gov

Catalyst-Free Reactions: Developing synthetic protocols that proceed efficiently without the need for a catalyst, thus simplifying purification and reducing waste. bepls.com

Microwave and Ultrasound-Assisted Synthesis: Employing alternative energy sources to accelerate reactions, often leading to shorter reaction times and higher yields. researchgate.netbepls.com

Multicomponent Reactions: Designing one-pot reactions where multiple starting materials are combined to form the final product in a single step, which improves efficiency and reduces waste. researchgate.netnih.gov

Recent research has highlighted several successful green synthetic approaches for thiazole derivatives. For example, an efficient and environmentally friendly method for synthesizing new substituted Hantzsch thiazole derivatives has been developed using a reusable silica-supported tungstosilisic acid catalyst under conventional heating or ultrasonic irradiation. researchgate.netmdpi.com Another approach involves the use of NiFe₂O₄ nanoparticles as a reusable catalyst in an ethanol:water solvent system for the one-pot synthesis of novel thiazole scaffolds. nih.govacs.org

Studies on Catalyst Reusability and Efficiency in Thiazole Synthesis

Several studies have focused on the development and application of reusable catalysts for thiazole synthesis:

Magnetically Recoverable Catalysts: Iron oxide magnetic nanoparticles have been used as a reusable catalyst for the synthesis of various thiazole derivatives. researchgate.net These catalysts can be easily separated from the reaction mixture using an external magnet, simplifying the purification process. researchgate.net

Biocatalysts: Eco-friendly biocatalysts, such as cross-linked chitosan hydrogels, have been employed for the efficient synthesis of novel thiazole derivatives under ultrasonic irradiation. mdpi.com These biocatalysts have demonstrated good reusability. mdpi.com

Solid-Supported Catalysts: Silica-supported tungstosilisic acid has been shown to be a recoverable and reusable catalyst for the synthesis of Hantzsch thiazole derivatives. mdpi.com

The efficiency of these catalysts is often evaluated by monitoring the product yield over several catalytic cycles. The data below illustrates the reusability of different types of catalysts in thiazole synthesis.

CatalystSynthesis MethodReusability (Number of Cycles)Key Advantages
NiFe₂O₄ NanoparticlesOne-pot, three-component reactionMultiple cyclesGreen solvent system, high yields nih.govacs.org
Silica Supported Tungstosilisic AcidOne-pot multi-component reactionReusableSimple filtration for recovery researchgate.netmdpi.com
Pyromellitimide benzoyl thiourea (B124793) cross-linked chitosan (PIBTU-CS) hydrogelUltrasonic irradiationMultiple times without substantial reduction in efficiencyMild reaction conditions, high yields mdpi.com
Terephthalohydrazide chitosan hydrogel (TCs)Ultrasonic irradiationUp to three cyclesEcofriendly, mild reaction conditions mdpi.com
Terphthalohydrazide Chitosan Schiff base (TCsSB)Ultrasonic irradiationAt least two more times without a significant reduction in product yieldMild reaction conditions, quick reaction times nih.gov

Q & A

Q. What are the standard synthetic routes for (Dichloro-1,3-thiazol-2-yl)methanol, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, thiazole rings can be formed by reacting α-halo ketones with thiourea derivatives under reflux in polar aprotic solvents like DMSO or ethanol. Optimizing reaction time (e.g., 12–18 hours for cyclization) and temperature (80–100°C) is critical to improve yields (~65–78%). Purification often involves recrystallization from ethanol-water mixtures to achieve >95% purity .

Q. Which spectroscopic methods are most reliable for confirming the structure of this compound?

  • 1H/13C NMR : Key peaks include aromatic protons (δ 6.5–8.2 ppm) and the methanol -OH group (δ 4.2–5.0 ppm). Chlorine substituents induce deshielding in adjacent carbons (e.g., C-Cl at ~155–165 ppm) .
  • IR Spectroscopy : Confirm C-Cl stretching (690–750 cm⁻¹) and C=N/C-O bonds (1600–1700 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 257–452) and fragmentation patterns validate the molecular formula .

Q. How can researchers assess the purity of this compound derivatives?

Use HPLC with a C18 column and UV detection (λ = 254 nm) in a mobile phase of acetonitrile:water (70:30). Purity >98% is achievable with recrystallization or column chromatography (silica gel, dichloromethane/methanol eluent) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the structural determination of this compound derivatives?

Single-crystal X-ray diffraction (SCXRD) with SHELX software is the gold standard. Key steps:

  • Grow crystals via slow evaporation in ethanol or DMF.
  • Refine structures using SHELXL, focusing on Cl/heteroatom positions and hydrogen bonding. Validate with R-factor (<0.05) and residual electron density maps .

Q. What strategies address contradictions in biological activity data for this compound analogs?

  • Dose-Response Analysis : Use IC50/EC50 curves to account for potency variability.
  • Metabolic Stability Testing : Evaluate liver microsome assays to identify active vs. inactive metabolites.
  • Structural-Activity Relationship (SAR) : Compare substituent effects (e.g., 2,4-dichlorophenyl vs. 4-nitrophenyl) on antifungal efficacy .

Q. How can computational methods predict the environmental persistence of this compound?

Employ QSAR models to estimate biodegradation half-lives and partition coefficients (log P). Experimental validation via OECD 301F (ready biodegradability) and HPLC-MS/MS for detecting degradation byproducts (e.g., chlorinated phenols) .

Q. What are the challenges in scaling up this compound synthesis, and how can they be mitigated?

  • Solvent Selection : Replace DMSO with recyclable solvents (e.g., PEG-400) to reduce waste.
  • Catalyst Optimization : Use heterogeneous catalysts (e.g., zeolites) to improve reaction efficiency.
  • Process Monitoring : Implement inline FTIR or Raman spectroscopy for real-time reaction tracking .

Methodological Notes

  • Data Reproducibility : Always report solvent grades, drying methods, and instrument calibration details.
  • Contradictory Results : Cross-validate using orthogonal techniques (e.g., SCXRD + NMR) to resolve structural ambiguities .
  • Ethical Compliance : Adhere to OECD guidelines for toxicity testing and waste disposal of chlorinated intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.